molecular formula C8H14ClN5 B14591934 N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine CAS No. 61261-46-9

N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine

Cat. No.: B14591934
CAS No.: 61261-46-9
M. Wt: 215.68 g/mol
InChI Key: QBQMXVMQLWYBQE-UHFFFAOYSA-N
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Description

N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is a chemical compound with a complex structure that includes a pyridazine ring substituted with a butyl group, a chlorine atom, and a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine typically involves multi-step organic reactions. One common method starts with the chlorination of a pyridazine derivative, followed by the introduction of a butyl group through nucleophilic substitution. The final step involves the addition of a hydrazine group under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form different nitrogen-containing functional groups.

    Reduction: The compound can be reduced to modify the pyridazine ring or other substituents.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azides or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals and dyes.

Mechanism of Action

The mechanism by which N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine exerts its effects involves interactions with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridazine ring and its substituents also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-hydrazinylpyridazine: Lacks the butyl group, which may affect its solubility and reactivity.

    N-butyl-6-hydrazinylpyridazine: Similar structure but without the chlorine atom, leading to different chemical properties.

    N-butyl-3-chloropyridazine: Lacks the hydrazine group, which significantly alters its biological activity.

Uniqueness

N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

CAS No.

61261-46-9

Molecular Formula

C8H14ClN5

Molecular Weight

215.68 g/mol

IUPAC Name

N-butyl-3-chloro-6-hydrazinylpyridazin-4-amine

InChI

InChI=1S/C8H14ClN5/c1-2-3-4-11-6-5-7(12-10)13-14-8(6)9/h5H,2-4,10H2,1H3,(H2,11,12,13)

InChI Key

QBQMXVMQLWYBQE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=NN=C1Cl)NN

Origin of Product

United States

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